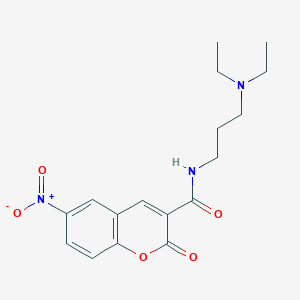

N-(3-(diethylamino)propyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

Description

N-(3-(diethylamino)propyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name |

N-[3-(diethylamino)propyl]-6-nitro-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O5/c1-3-19(4-2)9-5-8-18-16(21)14-11-12-10-13(20(23)24)6-7-15(12)25-17(14)22/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDGLZILHZRXYDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCNC(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(diethylamino)propyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves a multi-step process. One common method starts with the preparation of 6-nitro-2-oxo-2H-chromene-3-carboxylic acid, which is then reacted with N-(3-(diethylamino)propyl)amine to form the desired compound. The reaction conditions often involve the use of organic solvents such as chloroform or toluene and may require catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: N-(3-(diethylamino)propyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The carbonyl group in the chromene ring can be reduced to form corresponding alcohols.

Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of amino derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted chromene derivatives

Scientific Research Applications

N-(3-(diethylamino)propyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity

Mechanism of Action

The mechanism of action of N-(3-(diethylamino)propyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific biological context and target .

Comparison with Similar Compounds

- N-(3-(dimethylamino)propyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

- N-(3-(diethylamino)propyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

Comparison: this compound is unique due to its specific diethylamino group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents, it may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Biological Activity

N-(3-(diethylamino)propyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, which is known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N2O4, with a molecular weight of 304.35 g/mol. The compound features a chromene core substituted with a nitro group and a diethylamino propyl chain, which are critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This inhibition can enhance cholinergic transmission, making it a candidate for treating neurodegenerative diseases like Alzheimer's disease.

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against several bacterial strains. The nitro group is believed to play a significant role in this activity by interfering with bacterial DNA synthesis .

- Anticancer Properties : this compound has shown promise in inhibiting cancer cell proliferation. It induces apoptosis in cancer cells through the activation of caspases and downregulation of anti-apoptotic proteins, suggesting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of chromene derivatives. Key findings include:

- Nitro Group : The presence of the nitro substituent enhances enzyme inhibition and antimicrobial activity.

- Diethylamino Propyl Chain : This moiety increases lipophilicity, facilitating better membrane penetration and bioavailability.

Table 1 summarizes the effects of various structural modifications on biological activity:

| Modification | Effect on Activity |

|---|---|

| Nitro Group Addition | Increases enzyme inhibition and antimicrobial effects |

| Altering Alkyl Chain Length | Affects lipophilicity and membrane permeability |

| Substituting Aromatic Groups | Modifies binding affinity to target enzymes |

Case Study 1: Neuroprotective Effects

In vitro studies demonstrated that this compound significantly reduced AChE activity in neuronal cell lines, leading to increased levels of acetylcholine. This suggests potential applications in treating cognitive disorders .

Case Study 2: Anticancer Activity

A study assessed the compound's effects on human gastric cancer cell lines. Results indicated that it inhibited cell growth by inducing G2/M phase arrest and apoptosis via caspase activation. The IC50 value was determined to be 15 µM, indicating potent anticancer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.